Cas no 61689-40-5 (2-Oxo1,3,4oxathiazole-5-carboxylic Acid Ethyl Ester)
2-Oxo1,3,4oxathiazole-5-carboxylic Acid Ethyl Ester Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate
- LCA68940
- EN300-344419
- ethyl 2-oxo-2H-1,3,4-oxathiazole-5-carboxylate
- DA-34259
- Z1255396847
- DALSSTCLLLLFJN-UHFFFAOYSA-N
- 855-043-5
- AKOS034007821
- SCHEMBL4123465
- ethyl2-oxo-2H-1,3,4-oxathiazole-5-carboxylate
- 61689-40-5
- 1,3,4-Oxathiazole-5-carboxylic acid, 2-oxo-, ethyl ester
- 2-Oxo1,3,4oxathiazole-5-carboxylic Acid Ethyl Ester
-
- MDL: MFCD13192139
- Inchi: 1S/C5H5NO4S/c1-2-9-4(7)3-6-11-5(8)10-3/h2H2,1H3
- InChI Key: DALSSTCLLLLFJN-UHFFFAOYSA-N
- SMILES: S1C(=O)OC(C(=O)OCC)=N1
Computed Properties
- Exact Mass: 174.99392881g/mol
- Monoisotopic Mass: 174.99392881g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 90.3Ų
2-Oxo1,3,4oxathiazole-5-carboxylic Acid Ethyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O991488-10mg |
2-Oxo[1,3,4]oxathiazole-5-carboxylic Acid Ethyl Ester |
61689-40-5 | 10mg |
$ 70.00 | 2022-06-03 | ||
| TRC | O991488-50mg |
2-Oxo[1,3,4]oxathiazole-5-carboxylic Acid Ethyl Ester |
61689-40-5 | 50mg |
$ 230.00 | 2022-06-03 | ||
| TRC | O991488-100mg |
2-Oxo[1,3,4]oxathiazole-5-carboxylic Acid Ethyl Ester |
61689-40-5 | 100mg |
$ 340.00 | 2022-06-03 | ||
| Enamine | EN300-344419-0.05g |
ethyl 2-oxo-2H-1,3,4-oxathiazole-5-carboxylate |
61689-40-5 | 95.0% | 0.05g |
$245.0 | 2025-03-18 | |
| Enamine | EN300-344419-0.1g |
ethyl 2-oxo-2H-1,3,4-oxathiazole-5-carboxylate |
61689-40-5 | 95.0% | 0.1g |
$366.0 | 2025-03-18 | |
| Enamine | EN300-344419-0.25g |
ethyl 2-oxo-2H-1,3,4-oxathiazole-5-carboxylate |
61689-40-5 | 95.0% | 0.25g |
$524.0 | 2025-03-18 | |
| Enamine | EN300-344419-0.5g |
ethyl 2-oxo-2H-1,3,4-oxathiazole-5-carboxylate |
61689-40-5 | 95.0% | 0.5g |
$824.0 | 2025-03-18 | |
| Enamine | EN300-344419-1.0g |
ethyl 2-oxo-2H-1,3,4-oxathiazole-5-carboxylate |
61689-40-5 | 95.0% | 1.0g |
$1057.0 | 2025-03-18 | |
| Enamine | EN300-344419-2.5g |
ethyl 2-oxo-2H-1,3,4-oxathiazole-5-carboxylate |
61689-40-5 | 95.0% | 2.5g |
$2071.0 | 2025-03-18 | |
| Enamine | EN300-344419-5.0g |
ethyl 2-oxo-2H-1,3,4-oxathiazole-5-carboxylate |
61689-40-5 | 95.0% | 5.0g |
$3065.0 | 2025-03-18 |
2-Oxo1,3,4oxathiazole-5-carboxylic Acid Ethyl Ester Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 2-Oxo1,3,4oxathiazole-5-carboxylic Acid Ethyl Ester
Recent Advances in the Study of 2-Oxo-1,3,4-oxathiazole-5-carboxylic Acid Ethyl Ester (CAS: 61689-40-5)
2-Oxo-1,3,4-oxathiazole-5-carboxylic acid ethyl ester (CAS: 61689-40-5) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential pharmacological applications. Recent studies have explored its synthesis, reactivity, and biological activities, positioning it as a promising scaffold for drug discovery and development.
A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic pathways for 2-Oxo-1,3,4-oxathiazole-5-carboxylic acid ethyl ester, highlighting its versatility as a building block for more complex heterocyclic systems. The researchers employed a one-pot multicomponent reaction involving ethyl glyoxylate, thionyl chloride, and a primary amine, achieving high yields and excellent purity. This streamlined synthesis method could facilitate large-scale production for further pharmacological evaluation.
In terms of biological activity, recent in vitro studies have demonstrated that derivatives of 2-Oxo-1,3,4-oxathiazole-5-carboxylic acid ethyl ester exhibit moderate inhibitory effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Mechanistic studies suggest that these compounds may interfere with cellular proliferation by modulating key signaling pathways such as PI3K/AKT and MAPK/ERK. However, further in vivo studies are needed to validate these findings and assess potential toxicity.
Another area of active research involves the use of 2-Oxo-1,3,4-oxathiazole-5-carboxylic acid ethyl ester as a precursor for the development of novel antimicrobial agents. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that certain structural modifications of this scaffold resulted in compounds with potent activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli. These findings underscore the compound's potential in addressing the growing challenge of antimicrobial resistance.
From a structural perspective, computational modeling studies have provided insights into the molecular interactions between 2-Oxo-1,3,4-oxathiazole-5-carboxylic acid ethyl ester derivatives and their biological targets. Density functional theory (DFT) calculations have been employed to predict the electronic properties and reactivity of this scaffold, aiding in the rational design of more potent analogs. These computational approaches, combined with experimental data, are expected to accelerate the optimization of this compound class for therapeutic applications.
Despite these promising developments, challenges remain in the clinical translation of 2-Oxo-1,3,4-oxathiazole-5-carboxylic acid ethyl ester-based therapeutics. Issues such as metabolic stability, bioavailability, and selectivity need to be addressed through systematic structure-activity relationship (SAR) studies. Future research directions may include the exploration of prodrug strategies and formulation approaches to enhance the pharmacokinetic properties of these compounds.
In conclusion, 2-Oxo-1,3,4-oxathiazole-5-carboxylic acid ethyl ester represents a versatile and pharmacologically interesting scaffold with multiple potential applications in drug discovery. Continued research efforts focusing on its synthetic optimization, biological evaluation, and mechanistic understanding are likely to yield valuable insights and potentially novel therapeutic agents in the coming years.
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